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Compound of Interest

Compound Name: 6-Chloro-4-methylnicotinamide

CAS No.: 65169-37-1

Cat. No.: B3148601 Get Quote

Executive Summary
This guide provides an in-depth analysis of the Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) fragmentation behavior of 6-Chloro-4-methylnicotinamide (CAS:

1205518-86-0). As a halogenated pyridine derivative often used as an intermediate in kinase

inhibitor synthesis, accurate structural verification is critical.

Key Findings:

Precursor Signature: The molecule exhibits a characteristic chlorine isotope pattern ([M+H]⁺

m/z 171.0 / 173.0) with a 3:1 intensity ratio.

Primary Fragmentation: The dominant pathway is the neutral loss of ammonia (NH₃, -17 Da)

followed by carbon monoxide (CO, -28 Da), consistent with primary amide functionality.

Differentiation: This pattern distinctively differentiates 6-Chloro-4-methylnicotinamide from

its isobaric isomer, N-methyl-6-chloronicotinamide, which predominantly loses methylamine

(-31 Da).

Structural Context & Alternatives
In drug development, this molecule is frequently compared against structural analogs to verify

synthesis regioselectivity. The table below outlines the core molecule against its primary
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"alternatives" (impurities or analogs).

Feature
Target: 6-Chloro-4-

methylnicotinamide

Alternative A: 6-

Chloronicotinamide

Alternative B: N-

Methyl-6-

chloronicotinamide

Formula C₇H₇ClN₂O C₆H₅ClN₂O C₇H₇ClN₂O

MW (Monoisotopic) 170.02 156.01 170.02

[M+H]⁺ (³⁵Cl) 171.03 157.01 171.03

Relationship Analyte of Interest Des-methyl Analog
Isobaric Isomer

(Critical Impurity)

Key Differentiator Loss of NH₃ (17 Da) Mass Shift (-14 Da)
Loss of CH₃NH₂ (31

Da)

Experimental Protocol (Self-Validating System)
To replicate the fragmentation data described below, use the following standardized ESI+

workflow. This protocol includes built-in validity checks.

Sample Preparation
Stock Solution: Dissolve 1 mg of standard in 1 mL DMSO (1 mg/mL).

Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

System Suitability (Validity Check): Inject a blank (solvent only) to ensure no carryover at m/z

171.

LC-MS/MS Conditions
Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]

Source Voltage: 3.5 kV.

Collision Energy (CE): Ramp 10–40 eV (To observe full pathway).
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Column: C18 Reverse Phase (e.g., Waters BEH C18), maintained at 40°C.

Mobile Phase: Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid.

Fragmentation Analysis & Mechanism
The fragmentation of 6-Chloro-4-methylnicotinamide is driven by the stability of the pyridine

ring and the lability of the amide group.

The Precursor Spectrum (MS1)
The MS1 spectrum is dominated by the protonated molecule [M+H]⁺ at m/z 171.03.

Isotope Validation: You must observe a corresponding peak at m/z 173.03 with

approximately 33% intensity of the base peak.

If the 173 peak is missing: The molecule is likely dechlorinated.

If the ratio is 1:1: The sample may contain Bromine or is a mixture.

MS/MS Fragmentation Pathway (MS2)
Step 1: Formation of the Acylium Ion (m/z 154) The amide nitrogen is protonated, leading to the

neutral loss of Ammonia (NH₃).

Transition: 171.03 → 154.00 (Δ = 17 Da).

Mechanism: Inductive cleavage of the C-N bond. This confirms the amide is primary (-

CONH₂).

Step 2: Formation of the Pyridyl Cation (m/z 126) The resulting acylium ion is unstable and

ejects Carbon Monoxide (CO).

Transition: 154.00 → 126.01 (Δ = 28 Da).

Structure: 2-chloro-4-methylpyridin-3-yl cation.

Step 3: Ring Degradation (m/z 90-92) At high collision energies (>35 eV), the loss of the

Chlorine radical (Cl•) or HCl occurs, leaving the methyl-pyridine ring fragments.
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Visualizing the Mechanism
The following diagram illustrates the specific fragmentation flow compared to the isobaric

isomer.

Target: 6-Chloro-4-methylnicotinamide

Isobaric Isomer: N-Methyl-6-chloronicotinamide

[M+H]+ 
 m/z 171.03

Acylium Ion 
 m/z 154.00

- NH3 (17 Da) 
 Primary Amide Check

[M+H]+ 
 m/z 171.03

Pyridyl Cation 
 m/z 126.01

- CO (28 Da) 
 Acylium Decay

Acylium Ion 
 m/z 140.00

- CH3NH2 (31 Da) 
 Secondary Amide Check

Click to download full resolution via product page

Figure 1: Comparative fragmentation pathway showing the critical divergence between the

target molecule and its N-methyl isomer.

Comparative Performance Analysis
This section objectively compares the MS response of the target against its alternatives to

guide data interpretation.

Target vs. Isobaric Isomer (N-Methyl-6-
chloronicotinamide)
This is the most critical distinction in synthesis, as both have the same mass (170.02 Da).
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Differentiation Logic:

Target (4-Methyl): The methyl group is on the ring. The amide is unsubstituted (-CONH₂).

Therefore, it loses NH₃.[2][3]

Isomer (N-Methyl): The methyl group is on the nitrogen. The amide is substituted (-

CONHCH₃). Therefore, it loses CH₃NH₂.

Experimental Outcome: If your MS/MS spectrum at m/z 171 yields a major fragment at 140,

you have synthesized the wrong isomer (N-methyl). If you see 154, you have the correct

Target.

Target vs. 6-Chloronicotinamide (Des-methyl)
Mass Shift: The target is exactly +14.02 Da heavier.

Retention Time: The target (4-methyl) is more lipophilic than 6-chloronicotinamide due to the

alkyl group.

Prediction: On a C18 column, 6-Chloro-4-methylnicotinamide will elute later than 6-

Chloronicotinamide.

Summary Data Table
Analyte

Precursor
(m/z)

Primary
Fragment (m/z)

Neutral Loss
Retention
(C18)

6-Chloro-4-

methylnicotinami

de

171.0 154.0 -17 (NH₃) High

N-Methyl-6-

chloronicotinami

de

171.0 140.0 -31 (CH₃NH₂) Medium

6-

Chloronicotinami

de

157.0 140.0 -17 (NH₃) Low
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Analytical Decision Workflow
Use this decision tree to interpret unknown samples suspected to contain chloronicotinamide

derivatives.

Unknown Sample 
 Precursor Scan

Is m/z 171 observed?

Is Cl Isotope Pattern (3:1) present?

Yes

ID: 6-Chloronicotinamide 
 (Des-methyl impurity)

No, m/z 157

Perform MS/MS (CE 20eV)

Yes

ID: Non-Chlorinated Analog

No

Check Neutral Loss

CONFIRMED: 
 6-Chloro-4-methylnicotinamide

Loss of 17 (NH3) 
 Fragment 154

ISOMER: 
 N-Methyl-6-chloronicotinamide

Loss of 31 (CH3NH2) 
 Fragment 140

Click to download full resolution via product page

Figure 2: Logical workflow for confirming identity and ruling out impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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